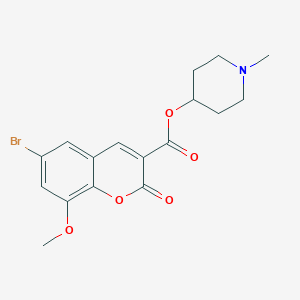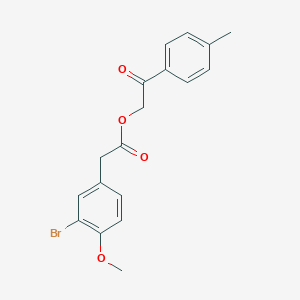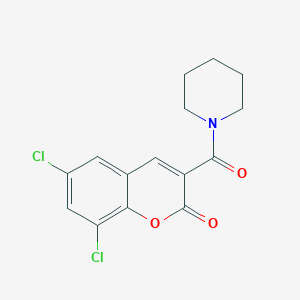
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it useful for studying various diseases and biological processes. However, this compound also has limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of the mechanisms underlying its biological effects. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity and safety of this compound should be thoroughly evaluated in preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. This compound exhibits various biological activities and has been studied for its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to fully understand the mechanisms underlying its biological effects and to evaluate its safety and efficacy for therapeutic use.
Synthesemethoden
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with 3,4-dichlorophenylacetic acid and ethyl chloroformate in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the final compound.
Eigenschaften
Molekularformel |
C18H9BrCl2O5 |
|---|---|
Molekulargewicht |
456.1 g/mol |
IUPAC-Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H9BrCl2O5/c19-11-2-4-16-10(5-11)6-12(18(24)26-16)17(23)25-8-15(22)9-1-3-13(20)14(21)7-9/h1-7H,8H2 |
InChI-Schlüssel |
QFEKLUZGMSGUBU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)COC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)











![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)